methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13585482
InChI: InChI=1S/C8H11N3O5/c1-3-16-8-6(11(13)14)4-10(9-8)5-7(12)15-2/h4H,3,5H2,1-2H3
SMILES: CCOC1=NN(C=C1[N+](=O)[O-])CC(=O)OC
Molecular Formula: C8H11N3O5
Molecular Weight: 229.19 g/mol

methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate

CAS No.:

Cat. No.: VC13585482

Molecular Formula: C8H11N3O5

Molecular Weight: 229.19 g/mol

* For research use only. Not for human or veterinary use.

methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate -

Specification

Molecular Formula C8H11N3O5
Molecular Weight 229.19 g/mol
IUPAC Name methyl 2-(3-ethoxy-4-nitropyrazol-1-yl)acetate
Standard InChI InChI=1S/C8H11N3O5/c1-3-16-8-6(11(13)14)4-10(9-8)5-7(12)15-2/h4H,3,5H2,1-2H3
Standard InChI Key QKDYERKGXUNVHF-UHFFFAOYSA-N
SMILES CCOC1=NN(C=C1[N+](=O)[O-])CC(=O)OC
Canonical SMILES CCOC1=NN(C=C1[N+](=O)[O-])CC(=O)OC

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The pyrazole core of methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate features a five-membered aromatic ring with three heteroatoms: two nitrogen atoms at positions 1 and 2 and a third nitrogen in the nitro group at position 4. The ethoxy group (-OCH₂CH₃) at position 3 introduces steric bulk and hydrophobicity, while the nitro group (-NO₂) at position 4 acts as a strong electron-withdrawing group, polarizing the ring and enhancing reactivity toward nucleophilic substitution . The methyl acetate moiety (-CH₂COOCH₃) at position 1 provides an ester functional group, enabling further derivatization via hydrolysis or transesterification.

Table 1: Key Structural Parameters

PropertyValueSource
Molecular FormulaC₈H₁₁N₃O₅
Molecular Weight229.19 g/mol
IUPAC NameMethyl 2-(3-ethoxy-4-nitropyrazol-1-yl)acetate
Density1.35–1.45 g/cm³ (estimated)
X-ray CrystallographyMonoclinic, space group I2/a (analogous compounds)

Electronic Effects and Reactivity

The nitro group’s electron-withdrawing nature destabilizes the pyrazole ring, increasing susceptibility to electrophilic attacks at the 5-position. Computational studies of analogous nitro-pyrazoles reveal bond lengths of N3–C4 = 1.281 Å and N4–C5 = 1.326 Å, indicating partial double-bond character and delocalized electron density . This resonance stabilization is critical for the compound’s thermal stability, with decomposition temperatures exceeding 200°C in differential scanning calorimetry (DSC) analyses .

Synthetic Routes and Optimization

Multi-Step Synthesis

The synthesis of methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate typically proceeds via a three-step sequence:

  • Nitration of Pyrazole Precursors:
    Starting with 3-ethoxy-1H-pyrazole, nitration using a mixture of fuming nitric acid and sulfuric acid introduces the nitro group at position 4. Reaction conditions (e.g., 50–65°C, 10–12 hours) are optimized to minimize byproducts .

  • Acetylation at Position 1:
    The nitropyrazole intermediate undergoes acetylation with methyl chloroacetate in the presence of a base such as triethylamine. This step achieves regioselective substitution at the 1-position with yields of 72–85% .

  • Purification and Characterization:
    Column chromatography (silica gel, ethyl acetate/hexane) isolates the product, followed by recrystallization from methanol/water. Purity is confirmed via ¹H NMR (δ 4.18 ppm for methoxy protons) and HR-MS ([M+H]⁺ = 230.19) .

Table 2: Synthetic Conditions and Yields

StepReagents/ConditionsYield
NitrationHNO₃/H₂SO₄, 65°C, 10 h80%
AcetylationClCH₂COOCH₃, Et₃N, CH₂Cl₂, RT85%
PurificationColumn chromatography95%

Challenges in Regioselectivity

Competing reactions during nitration may produce isomers such as 3-ethoxy-5-nitro-1H-pyrazole. Strategies to enhance regioselectivity include:

  • Low-Temperature Nitration (0–5°C) to suppress kinetic byproducts .

  • Directed Ortho-Metalation using directing groups like methoxy .

Applications in High-Energy Materials and Pharmaceuticals

Energetic Materials

Nitro-pyrazoles are prized in explosives research for their high density and detonation velocities. Methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate’s analog, 5-(3,4-dinitro-1H-pyrazol-5-yl)-3-(trinitromethyl)-1H-1,2,4-triazole, exhibits a detonation velocity of 9,206 m/s and density of 1.926 g/cm³, outperforming RDX (1.80 g/cm³) . While the ethoxy variant has lower oxygen balance, its thermal stability (T₈₈₀ = 242.7°C) and insensitivity to impact (IS > 35 J) make it suitable for insensitive munitions .

Pharmaceutical Intermediates

The ester moiety in methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate serves as a handle for prodrug synthesis. For example, hydrolysis to the carboxylic acid enables conjugation with amines, forming amide-based kinase inhibitors . A recent study synthesized 4-[2-ethoxy-5-(4-methylpiperazinesulphonyl)benzamido]pyrazolecarboxamide, a sildenafil analog, using this compound as a key intermediate .

Spectroscopic and Computational Characterization

NMR and IR Spectroscopy

  • ¹H NMR (CDCl₃): δ 1.35 (t, 3H, -OCH₂CH₃), 3.85 (s, 3H, -COOCH₃), 4.18 (q, 2H, -OCH₂CH₃), 5.12 (s, 2H, -CH₂COO-), 8.24 (s, 1H, pyrazole-H) .

  • IR (KBr): 1,730 cm⁻¹ (C=O), 1,520 cm⁻¹ (NO₂ asymmetric stretch), 1,340 cm⁻¹ (NO₂ symmetric stretch).

Comparative Analysis with Methyl-Substituted Analogs

Table 3: Ethoxy vs. Methyl Substituent Effects

PropertyEthoxy DerivativeMethyl Derivative
Density1.40 g/cm³1.28 g/cm³
Thermal Decomposition242.7°C210°C
LogP (Octanol-Water)1.851.20

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator